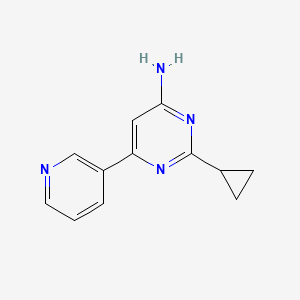

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anti-Fibrose-Aktivität

Pyrimidinderivate, einschließlich Verbindungen, die dem 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amin ähneln, haben vielversprechende Ergebnisse in der Anti-Fibrose-Aktivität gezeigt. Diese Verbindungen wurden gegen immortalisierte Ratten-Leber-Sternzellen getestet, wobei einige Derivate bessere Anti-Fibrose-Aktivitäten zeigten als bekannte Medikamente wie Pirfenidon . Dies deutet auf das Potenzial für die Entwicklung neuer Anti-Fibrose-Medikamente hin.

Anti-mikrobielle Eigenschaften

Es ist bekannt, dass die Pyrimidin-Einheit eine breite Palette pharmakologischer Aktivitäten aufweist, darunter anti-mikrobielle Eigenschaften . Dies macht es zu einer wertvollen Struktur in der medizinischen Chemie für die Entwicklung neuer Medikamente, die verschiedene mikrobielle Infektionen bekämpfen können.

Antivirale Anwendungen

Verbindungen, die den Pyrimidin-Kern enthalten, zeigen Berichten zufolge antivirale Aktivitäten . Dies ist besonders relevant bei der Entwicklung von Medikamenten, die auf Virusinfektionen abzielen, wobei die Modifikation der Pyrimidin-Struktur zu potenten antiviralen Wirkstoffen führen könnte.

Antitumorpotenzial

Pyrimidinderivate sind auch für ihre Antitumoreigenschaften bekannt . Die Forschung an Verbindungen wie this compound könnte zur Entwicklung neuer Chemotherapeutika führen, die spezifische Pfade in Krebszellen angreifen.

Anti-Tuberkulose-Mittel

Es wird laufend an Pyrimidinderivaten als potenziellen Anti-Tuberkulose-Mitteln geforscht. Es wurden neue Verbindungen entwickelt und synthetisiert, um ihre Wirksamkeit gegen Mycobacterium tuberculosis, das Bakterium, das für Tuberkulose verantwortlich ist, zu evaluieren .

Fungizide Aktivität

Pyrimidinderivate wurden auf ihre fungizide Aktivität untersucht, wobei bestimmte strukturelle Modifikationen ihre Wirksamkeit verstärken . Dies eröffnet Möglichkeiten für den Einsatz solcher Verbindungen in der Landwirtschaft, um Nutzpflanzen vor Pilzkrankheiten zu schützen.

Zukünftige Richtungen

Given the promising biological activity of pyrimidinamine derivatives, they are considered potential candidates for the development of new agrochemicals . Furthermore, some pyrimidinamine derivatives have shown better anti-fibrotic activities than certain commercial drugs , suggesting potential applications in medical therapy.

Wirkmechanismus

Target of Action

The primary target of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation .

Mode of Action

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine acts as an inhibitor of the Serine/threonine-protein kinase ATR . By binding to this kinase, it prevents the phosphorylation of downstream targets, thereby disrupting the normal function of the ATR pathway .

Biochemical Pathways

The ATR pathway is a key player in the DNA damage response. When DNA damage occurs, ATR is activated and initiates a cascade of events leading to cell cycle arrest, DNA repair, or apoptosis . By inhibiting ATR, 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine can disrupt these processes and potentially lead to cell death .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its bioavailability and efficacy .

Result of Action

The inhibition of ATR by 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine can lead to a variety of cellular effects. These may include cell cycle arrest, impaired DNA repair, and induction of apoptosis . The exact effects can depend on the specific cellular context and the extent of ATR inhibition .

Biochemische Analyse

Biochemical Properties

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The interaction between 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell cycle progression .

Cellular Effects

The effects of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in HeLa cells, 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine induces cell cycle arrest and apoptosis in a concentration-dependent manner . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis. Additionally, 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine may interact with other biomolecules, such as DNA and RNA, influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine maintains its inhibitory effects on CDK2 and other targets, leading to sustained cell cycle arrest and apoptosis in vitro .

Dosage Effects in Animal Models

In animal models, the effects of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine vary with different dosages. At low doses, this compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine may affect metabolic flux and metabolite levels in cells, further influencing cellular function .

Transport and Distribution

The transport and distribution of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It may accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with its targets . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and activity, directing it to specific compartments or organelles .

Eigenschaften

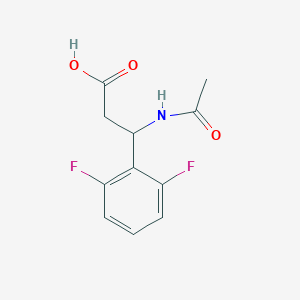

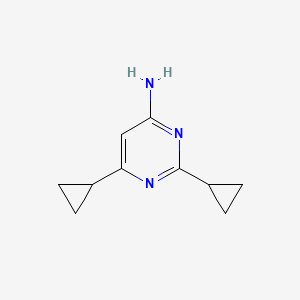

IUPAC Name |

2-cyclopropyl-6-pyridin-3-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c13-11-6-10(9-2-1-5-14-7-9)15-12(16-11)8-3-4-8/h1-2,5-8H,3-4H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFBDOUCVGFUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

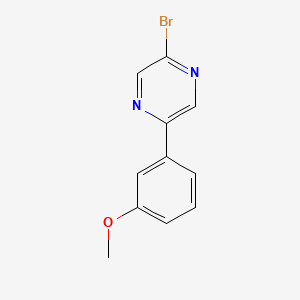

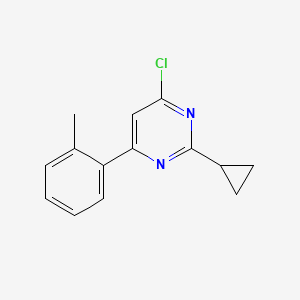

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

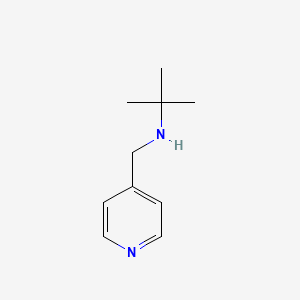

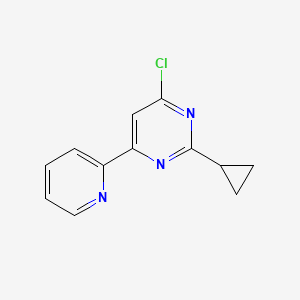

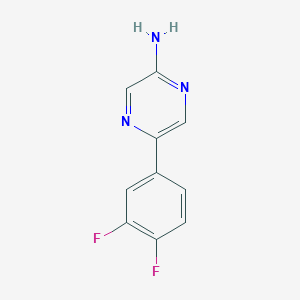

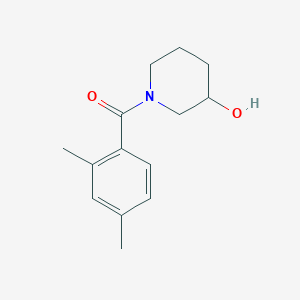

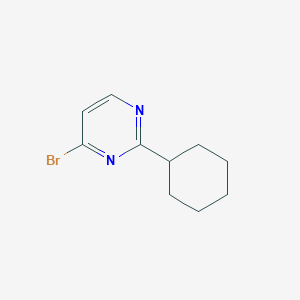

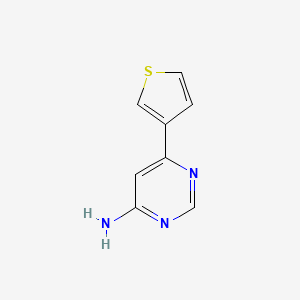

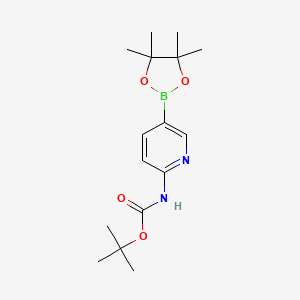

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1463147.png)

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1463152.png)

![2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide](/img/structure/B1463161.png)